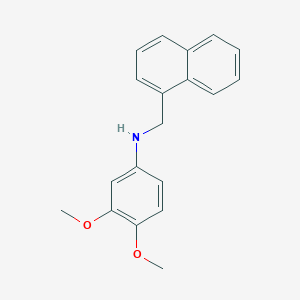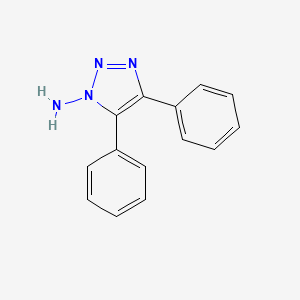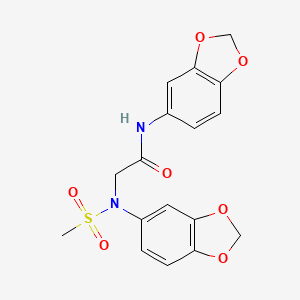![molecular formula C18H26FN3O3S B5033147 N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-methoxy-N-methylethanamine](/img/structure/B5033147.png)
N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-methoxy-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-methoxy-N-methylethanamine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an imidazole ring, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-methoxy-N-methylethanamine typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the alkylation of the imidazole ring with a fluorophenylmethyl halide in the presence of a base.
Final Alkylation: The final step involves the alkylation of the intermediate with 2-methoxy-N-methylethanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-methoxy-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the imidazole ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学的研究の応用
N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-methoxy-N-methylethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or catalysts.
Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-methoxy-N-methylethanamine involves its interaction with specific molecular targets. The fluorophenyl group and the imidazole ring are key to its binding affinity and specificity. The compound can modulate biological pathways by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, altering signal transduction pathways.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar Compounds
Formazans: Compounds with a similar nitrogen-rich backbone, used in dye chemistry and as redox indicators.
Bispecific Antibodies: Compounds like bispecific T-cell engagers, which have dual binding sites and are used in cancer therapy.
Uniqueness
N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-methoxy-N-methylethanamine is unique due to its combination of a fluorophenyl group, an imidazole ring, and a sulfonyl group, which confer specific chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-methoxy-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3S/c1-14(2)26(23,24)18-20-11-16(13-21(3)9-10-25-4)22(18)12-15-7-5-6-8-17(15)19/h5-8,11,14H,9-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHWNSISXHGALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN(C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5033069.png)

![6-[(3,4-dimethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5033086.png)


![N-[3-(4-methylphenoxy)propyl]-1-butanamine](/img/structure/B5033105.png)
![4-fluoro-N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide](/img/structure/B5033109.png)
![2-[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]-N-(2-isopropylphenyl)acetamide](/img/structure/B5033116.png)
![1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B5033119.png)
![1-[(2-Nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B5033122.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5033133.png)

![ethyl 4-[N-(4-chlorobenzoyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5033145.png)
